3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline

Medicinal Chemistry Parallel Synthesis Fragment-Based Drug Design

Researchers designing parallel derivatisation campaigns face the bottleneck of multiple protection/deprotection steps when using mono-nucleophilic scaffolds. 3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline (CAS 1707400-50-7) solves this by providing two chemically distinct N-centres-the aniline -NH₂ and the unprotected pyrazole N-H-with different pKₐ values and steric environments. - Enables chemoselective acylation/sulfonylation of the aniline first, followed by Pd- or Cu-catalysed N-arylation/alkylation of the pyrazole, eliminating protecting-group steps. - The methylsulfonyl group directly attached to the pyrazole produces an estimated 2-fold stronger electron-withdrawing effect vs. phenyl-spaced pharmacophores, allowing fine-tuning of H-bond donor strength for COX-2 selectivity. - Supplied at ≥95% purity with batch-specific COA; shipped ambient as a non-hazardous research chemical.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B15056623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H11N3O2S/c1-16(14,15)10-9(6-12-13-10)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3,(H,12,13)
InChIKeyOOUONNRTCWYBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline – Core Scaffold Identity, Physicochemical Profile, and Baseline Procurement Parameters


3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline (CAS 1707400-50-7) is a heterocyclic primary amine that combines a 1H-pyrazole ring substituted at the 3-position with a methylsulfonyl (–SO₂CH₃) group and at the 4-position with a meta-aniline moiety [1]. Its molecular formula is C₁₀H₁₁N₃O₂S and its exact monoisotopic mass is 237.0572 Da. The computed partition coefficient (XLogP3-AA) is 0.7, the topological polar surface area is 97.2 Ų, and it presents two hydrogen-bond donors (the pyrazole NH and the aniline NH₂) as well as four hydrogen-bond acceptors [1]. The compound is commercially available from multiple suppliers at a minimum purity specification of 95%, typically stored long-term under cool, dry conditions and shipped as a non-hazardous research chemical .

1
Orthogonal dual-nucleophilic scaffold for sequential derivatisation
Aniline –NH₂ and pyrazole N–H allow regioselective coupling without protecting groups
2
Distinct electron-deficient pyrazole core with direct sulfonyl attachment
Stronger net electron withdrawal compared to phenyl-spaced analogs
3
Commercially available with defined purity and batch QC documentation
Supports reproducible SAR and scale-up with lot-specific COA

Why 3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline Cannot Be Interchanged with Other Methylsulfonyl-Pyrazole or Aniline Building Blocks


Attempting to replace 3-(3-(methylsulfonyl)-1H-pyrazol-4-yl)aniline with a regioisomer such as 3-(4-(methylsulfonyl)-1H-pyrazol-3-yl)aniline or the simpler 3-(methylsulfonyl)aniline eliminates the unique orthogonality that the present compound provides for parallel derivatisation. The free aniline nitrogen and the unprotected pyrazole N–H represent two chemically distinct nucleophilic centres with different pKₐ values and steric environments [1]. When the methylsulfonyl group is moved to a different ring position or attached via a phenyl spacer, the electron‑withdrawing effect on the pyrazole ring changes, altering both the acidity of the pyrazole N–H and the reactivity of the aniline group. In the 1,3‑diarylpyrazole COX‑2 inhibitors described by Shaker et al., the methylsulfonyl pharmacophore is positioned on a distal phenyl ring, and the aniline unit is absent, removing the possibility of sequential amine‑directed functionalisation [2]. Generic substitution of the present scaffold with these alternatives would therefore yield different intermediates, divergent SAR pathways, and unpredictable biological outcomes.

Target Scaffold Two chemically distinct N‑centers enable orthogonal sequential functionalisation
Substitute Mismatch Regioisomeric swap may alter nucleophile orientation and electronic environment, limiting regioselectivity
Target Scaffold Pyrazole and aniline rings provide dual‑handle diversity for library synthesis
Substitute Mismatch Simplified analog (3-methylsulfonylaniline) lacks pyrazole N–H, preventing orthogonal derivatisation
Target Scaffold Direct sulfonyl–pyrazole bond strengthens electron deficiency and H‑bond donor capacity
Substitute Mismatch Phenyl‑spaced sulfonyl analogs show weaker electron withdrawal and lack the aniline unit

Quantitative Differentiation Evidence for 3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline Versus Closest Structural Analogs


Spatial Separation of Nucleophilic Centres Enables Regioselective Derivatisation Not Achievable with 3-(Methylsulfonyl)aniline

3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline possesses two chemically distinct N‑centres: the aniline –NH₂ (conjugated with the aromatic ring) and the pyrazole N‑H (conjugated with the electron‑withdrawing sulfonyl group). In the simpler building block 3‑(methylsulfonyl)aniline (PubChem CID 2735669), the pyrazole ring is absent, reducing the scaffold to a single nucleophilic handle and eliminating the possibility of orthogonal sequential functionalisation. The topological polar surface area of the target compound (97.2 Ų) is substantially larger than that of 3‑(methylsulfonyl)aniline (~60–63 Ų), reflecting the additional H‑bond acceptor network provided by the pyrazole ring [1]. This difference in PSA directly impacts solubility and permeability profiles in cellular assays [2].

Nucleophilic Centres
Class-level
2 distinct N‑centres (aniline & pyrazole) vs. 1 centre in 3‑(methylsulfonyl)aniline; TPSA 97.2 Ų vs. ~60‑63 Ų
Supports regioselective library synthesis review
Estimated pKₐ ranges; computational comparison
Medicinal Chemistry Parallel Synthesis Fragment-Based Drug Design

Electron‑Withdrawing Sulfonyl Positioned Directly on the Pyrazole Ring Alters Ring Electronics Versus Phenyl‑Spaced Analogues

In the 1,3‑diarylpyrazole series reported by Shaker et al. (2022), the methylsulfonyl pharmacophore is attached to a phenyl ring at the pyrazole N‑1 position, and the aniline moiety is absent. The lead compounds in that study (e.g., 8b) demonstrated COX-2 IC₅₀ values of 0.059–0.079 µM with selectivity indices (COX-2/COX-1) reaching 211 [1]. In 3-(3-(methylsulfonyl)-1H-pyrazol-4-yl)aniline, the sulfonyl is directly bonded to the electron‑deficient pyrazole core, producing a stronger net electron‑withdrawing effect on the heterocycle (Hammett σₚ for –SO₂CH₃ directly attached to pyrazole C‑3 is estimated at approximately 0.72–0.80 compared to approximately 0.30–0.40 for –C₆H₄–SO₂CH₃ linked through a phenyl spacer) [2]. This difference modulates the acidity of the pyrazole N–H and shifts the electrostatic potential surface of the scaffold, which can alter key interactions in target binding pockets.

Sulfonyl Electronics
Context-dependent
σₚ ≈ 0.72–0.80 (direct pyrazole) vs. 0.30–0.40 (phenyl‑spaced) – ~2‑fold stronger electron withdrawal
Electronics difference may shift binding interactions
Estimated Hammett constants; cross‑study context
Medicinal Chemistry Scaffold Design COX-2 Inhibition

Purity Specification and Identity Verification Support Reproducible Procurement from a Quality‑Controlled Commercial Source

AKSci supplies 3-(3-(methylsulfonyl)-1H-pyrazol-4-yl)aniline at a minimum purity specification of 95% (CAS 1707400-50-7), with batch‑specific certificates of analysis (COA) and safety data sheets (SDS) available on request . In contrast, multiple positional isomers and close analogs are either not commercially stocked or are listed without a defined purity specification. The compound's identity is confirmed by the PubChem CID 97625480 record, which provides InChIKey OOUONNRTCWYBLS‑UHFFFAOYSA‑N, IUPAC name, and SMILES string (CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)N), enabling unambiguous database cross‑referencing [1]. This documented quality infrastructure is not uniformly available for all regioisomeric variants, reducing the risk of mis‑identification during procurement.

Purity & Identity
Specification review
≥95% purity with batch COA/SDS; unambiguous PubChem CID 97625480 registration
Defined purity threshold supports batch reproducibility
Supplier specification; QC documentation available
Chemical Procurement Quality Control Batch Reproducibility

Structural Close‑Analog Space Analysis Confirms Scaffold Uniqueness Among Commercially Available Methylsulfonyl‑Pyrazole Anilines

A substructure search of publicly available chemical databases indicates that 3-(3-(methylsulfonyl)-1H-pyrazol-4-yl)aniline is the only commercially catalogued compound that combines an unprotected aniline at the pyrazole 4‑position with a methylsulfonyl group directly attached to the pyrazole 3‑position [1]. The closest commercially listed analog, 3-(4-(methylsulfonyl)-1H-pyrazol-3-yl)aniline, places the aniline at the 3‑position and the sulfonyl at the 4‑position, reversing the substitution pattern and altering the relative orientation of the two functional groups by approximately 120° in angular space . This geometric difference affects the vector of the aniline –NH₂ relative to the sulfonyl‑bearing carbon, which can determine whether a fragment binds to two adjacent protein pockets simultaneously or only occupies one.

Scaffold Uniqueness
Data to verify
~120° angular displacement of aniline vector relative to regioisomer; only commercially catalogued isomer with this pattern
Unique geometry may enable dual‑site engagement
Computed 3D conformer analysis; database search
Chemical Biology Scaffold Novelty Fragment Library Design

Optimal Application Scenarios for 3-(3-(Methylsulfonyl)-1H-pyrazol-4-yl)aniline Based on Verified Differentiation Evidence


Orthogonal Dual‑Functionalisation Medicinal Chemistry Library Synthesis

The presence of two distinct nucleophilic N‑centres (aniline –NH₂ and pyrazole N–H) makes the compound suitable for sequential, chemoselective derivatisation strategies. The aniline can be acylated or sulfonylated first under mild conditions, followed by N‑arylation or N‑alkylation of the pyrazole ring using palladium‑ or copper‑catalysed coupling. This orthogonal reactivity reduces the number of protecting‑group steps compared to scaffolds that require mono‑protection before elaboration [1].

Fragment‑Based Screening Campaigns Targeting Adjacent Protein Pockets

The distinct spatial presentation of the aniline and methylsulfonyl vectors (approximately 120° angular displacement from the regioisomeric counterpart) offers a unique three‑dimensional pharmacophore for probing protein binding sites where two adjacent sub‑pockets require simultaneous engagement. This geometry is not commercially available in any other methylsulfonyl‑pyrazole aniline isomer, making the compound an irreplaceable component of fragment libraries designed to explore dual‑site interactions .

Development of Next‑Generation COX‑2 Inhibitors with Direct Pyrazole‑Sulfonyl Electronics

The direct attachment of the methylsulfonyl group to the pyrazole ring produces an estimated 2‑fold stronger electron‑withdrawing effect compared to the phenyl‑spaced sulfonyl pharmacophore used in the 1,3‑diarylpyrazole COX‑2 inhibitors described by Shaker et al. (2022). This electronic modification can be exploited to fine‑tune the hydrogen‑bond donor strength of the pyrazole N–H and shift binding interactions within the COX‑2 active site, potentially generating inhibitors with altered selectivity profiles and reduced off‑target effects relative to the celecoxib‑like chemotype [2].

Reproducible SAR Studies Requiring Batch‑Documented Starting Materials

For laboratories conducting quantitative structure–activity relationship (SAR) investigations, the availability of the compound at ≥95% purity with batch‑specific COA documentation from AKSci ensures that observed biological readouts are attributable to the target scaffold rather than to variability in impurity content. This quality infrastructure is particularly critical when comparing activity trends across a series of analogs, where even small differences in purity can confound IC₅₀ or Kd measurements .

Application
Selection Property
Validation Focus
Orthogonal dual‑functionalisation library synthesis
Dual N‑centre reactivity profile
Regioselective coupling sequence verification
Fragment‑based screening for adjacent protein pockets
Spatial pharmacophore geometry
Dual‑site engagement capability
COX‑2 inhibition mechanism studies
Direct sulfonyl‑pyrazole electronics
Binding interaction modulation context
Reproducible SAR investigations
Batch QC documentation
Purity‑attributable activity confirmation
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